molecular formula C17H17ClF2N2 B5036476 1-(4-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine

1-(4-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine

Cat. No.: B5036476
M. Wt: 322.8 g/mol
InChI Key: FWGARVMDNXLEIM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine typically involves the reaction of 4-chlorophenylpiperazine with 2,5-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine would depend on its specific interactions with molecular targets. It may interact with receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: A simpler analog with similar pharmacological properties.

    1-(2,5-Difluorophenyl)piperazine: Another analog with different substitution patterns.

Uniqueness

1-(4-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine is unique due to the presence of both 4-chlorophenyl and 2,5-difluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N2/c18-14-1-4-16(5-2-14)22-9-7-21(8-10-22)12-13-11-15(19)3-6-17(13)20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGARVMDNXLEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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